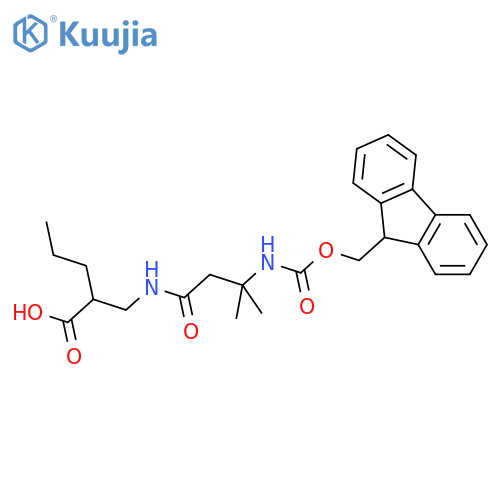Cas no 2172212-21-2 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid)
2-{3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-3-メチルブタナミドメチル}ペンタン酸は、Fmoc保護基を有する分岐鎖アミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。本化合物の特徴は、立体障害の大きいtert-ブチル基を側鎖に有することで、特異的な立体構造の制御が可能です。Fmoc基の存在下で選択的な脱保護が可能なため、固相ペプチド合成(SPPS)において効率的な伸長反応を実現します。また、メチレン鎖を介した柔軟な構造は、標的ペプチドのコンフォメーション最適化に寄与します。高純度で供給可能なため、医薬品開発や生物学的活性ペプチドの研究分野において再現性の高い合成が可能となります。

2172212-21-2 structure
商品名:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid
- 2172212-21-2
- EN300-1520643
- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid
-
- インチ: 1S/C26H32N2O5/c1-4-9-17(24(30)31)15-27-23(29)14-26(2,3)28-25(32)33-16-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,17,22H,4,9,14-16H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: USIZRXPBNIOQJY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)(C)CC(NCC(C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 105Ų
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1520643-10.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 10g |
$14487.0 | 2023-05-26 | ||
| Enamine | EN300-1520643-2500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1520643-10000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1520643-0.1g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 0.1g |
$2963.0 | 2023-05-26 | ||
| Enamine | EN300-1520643-5.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 5g |
$9769.0 | 2023-05-26 | ||
| Enamine | EN300-1520643-2.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1520643-100mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1520643-1000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1520643-5000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1520643-0.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}pentanoic acid |
2172212-21-2 | 0.5g |
$3233.0 | 2023-05-26 |
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
2172212-21-2 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}pentanoic acid) 関連製品
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
